molecular formula C22H26N2O10 B11496130 5-methyl-3-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranosyl]-1,3-benzoxazol-2(3H)-one

5-methyl-3-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranosyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B11496130
M. Wt: 478.4 g/mol
InChI Key: ADPGYBYHERESMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-(5-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)OXAN-2-YL]METHYL ACETATE is a complex organic compound with a unique structure that includes multiple functional groups such as acetoxy, acetamido, and benzoxazolyl moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-(5-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)OXAN-2-YL]METHYL ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a carboxylic acid or its derivative under acidic or basic conditions.

    Amidation: The acetamido group is introduced by reacting an amine with acetic anhydride or acetyl chloride.

    Glycosylation: The oxane ring is formed through glycosylation reactions, where a sugar derivative is reacted with the benzoxazole intermediate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-(5-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy or acetamido groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or neutral conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-(5-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)OXAN-2-YL]METHYL ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-(5-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    DNA Interaction: Interacting with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, which exhibit similar biological activities and are used in similar applications.

    Benzoxazole Derivatives: Compounds with the benzoxazole ring, known for their antimicrobial and anticancer properties.

    Acetoxy and Acetamido Compounds: Molecules with acetoxy and acetamido groups, used in various chemical and biological applications.

Uniqueness

[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-(5-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)OXAN-2-YL]METHYL ACETATE is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C22H26N2O10

Molecular Weight

478.4 g/mol

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C22H26N2O10/c1-10-6-7-16-15(8-10)24(22(29)34-16)21-18(23-11(2)25)20(32-14(5)28)19(31-13(4)27)17(33-21)9-30-12(3)26/h6-8,17-21H,9H2,1-5H3,(H,23,25)

InChI Key

ADPGYBYHERESMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.